molecular formula C19H21N3O7S B2612054 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941949-08-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2612054
CAS No.: 941949-08-2
M. Wt: 435.45
InChI Key: GQXXMIPVKYBYBH-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound characterized by its unique structural components, including an isothiazolidine ring, a nitrobenzamide moiety, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable thiol with an aziridine derivative under oxidative conditions to introduce the sulfone group.

    Coupling with 2-Methylphenyl Group: The isothiazolidine derivative is then coupled with a 2-methylphenyl group through a nucleophilic substitution reaction.

    Introduction of the Nitrobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The isothiazolidine ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxy-2-nitrobenzamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy groups and the nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-12-5-6-13(21-7-4-8-30(21,26)27)9-15(12)20-19(23)14-10-17(28-2)18(29-3)11-16(14)22(24)25/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXXMIPVKYBYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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